[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Description
[(4-Methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an acetamide ester derivative characterized by a 4-methylphenyl carbamoyl group and a 2-(3-methoxyphenyl)acetate moiety. The compound’s structure integrates a methoxyphenyl ring, which is often associated with enhanced bioavailability and metabolic stability in medicinal chemistry, and a carbamoyl ester linkage that may influence its hydrolytic stability and intermolecular interactions .
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-8-15(9-7-13)19-17(20)12-23-18(21)11-14-4-3-5-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCDKAFGTXVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves the reaction of 4-methylphenyl isocyanate with 2-(3-methoxyphenyl)acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or amines (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)acetic acid.
Reduction: Formation of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)ethanol.
Substitution: Formation of [(4-methylphenyl)carbamoyl]methyl 2-(3-halophenyl)acetate or [(4-methylphenyl)carbamoyl]methyl 2-(3-aminophenyl)acetate.
Scientific Research Applications
[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Properties of [(4-Methylphenyl)carbamoyl]methyl 2-(3-Methoxyphenyl)acetate and Analogs
Key Observations:
Structural Complexity : The target compound is less complex than analogs like the ureido-thiazole derivative () but shares the 3-methoxyphenyl group, which is linked to improved pharmacokinetic properties in related compounds .
Synthetic Efficiency: The quinazolinone derivative () was synthesized via a green chemistry approach (microwave-assisted, deep eutectic solvent), yielding 59% . The ureido-thiazole analog () achieved a higher yield (91.5%) using conventional methods, suggesting trade-offs between sustainability and efficiency .
Functional Group Impact on Properties
- Methoxyphenyl Group : Present in all compounds, this group enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxylated analogs (e.g., ) .
- Carbamoyl vs.
- Heterocyclic Cores: The quinazolinone () and thiazole () cores introduce planar aromatic systems, which are critical for intercalation or enzyme inhibition .
Biological Activity
The compound [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate , also known as a derivative of carbamate, exhibits significant biological activity which is of great interest in pharmacological research. This article provides a comprehensive overview of its biological mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 4-methylphenyl isocyanate and methyl 2-(3-methoxyphenyl)acetate . The reaction is conducted under controlled conditions using solvents such as dichloromethane and may involve catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. Notably, it has been shown to inhibit cholinesterase enzymes, which are crucial in neurotransmission processes.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as a cholinesterase inhibitor:
- Cholinesterase Inhibition : A related study reported an IC50 value of 22.23 µM against butyrylcholinesterase (BChE), indicating its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .
1. Cholinesterase Inhibition
A detailed investigation assessed various carbamate derivatives for their inhibitory activity against acetylcholinesterase (AChE) and BChE. The compound demonstrated a selective inhibition profile with an IC50 value of 22.23 µM against BChE, positioning it as a promising candidate for developing cholinesterase inhibitors.
2. Toxicity Assessment
In toxicity screenings involving multiple chemicals, this compound was evaluated for cytotoxic effects. Results indicated no significant cytotoxicity at concentrations up to 50 µM , suggesting its safety for further pharmacological exploration .
Data Table: Biological Activity Summary
| Biological Activity | Measurement | Reference |
|---|---|---|
| Cholinesterase Inhibition | IC50 (AChE) = 36.05 µM | |
| Cholinesterase Inhibition | IC50 (BChE) = 22.23 µM | |
| Cytotoxicity | No significant effects up to 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
